molecular formula C20H10Cl3F3N2O2S3 B1682870 T-2348 CAS No. 315222-83-4

T-2348

Cat. No.: B1682870
CAS No.: 315222-83-4
M. Wt: 569.9 g/mol
InChI Key: BYUHFXVHEGWPSE-UHFFFAOYSA-N
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Description

T-2348 is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including chloro, benzothiazole, and sulfonamide, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of T-2348 typically involves multi-step organic reactions. One common approach includes:

    Friedel-Crafts Acylation: This step introduces the acyl group onto the benzene ring.

    Nitration and Reduction: The nitro group is introduced and subsequently reduced to an amine.

    Sulfonamide Formation: The amine reacts with a sulfonyl chloride to form the sulfonamide group.

    Chlorination: Chlorine atoms are introduced at specific positions on the aromatic rings.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

T-2348 can undergo various chemical reactions, including:

    Substitution Reactions: The chloro groups can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a catalyst.

Major Products

The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro atoms.

Scientific Research Applications

T-2348 has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows it to form various interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-{3-chloro-4-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]phenyl}-4-methylbenzenesulfonamide
  • 2-chloro-N-{3-chloro-4-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]phenyl}-4-ethylbenzenesulfonamide

Uniqueness

The unique combination of chloro, benzothiazole, and sulfonamide groups in T-2348 distinguishes it from similar compounds. The trifluoromethyl group, in particular, imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it valuable for specific applications.

Properties

CAS No.

315222-83-4

Molecular Formula

C20H10Cl3F3N2O2S3

Molecular Weight

569.9 g/mol

IUPAC Name

2-chloro-N-[3-chloro-4-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]phenyl]-4-(trifluoromethyl)benzenesulfonamide

InChI

InChI=1S/C20H10Cl3F3N2O2S3/c21-11-2-4-17-15(8-11)27-19(32-17)31-16-5-3-12(9-13(16)22)28-33(29,30)18-6-1-10(7-14(18)23)20(24,25)26/h1-9,28H

InChI Key

BYUHFXVHEGWPSE-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C(F)(F)F)Cl)S(=O)(=O)NC2=CC(=C(C=C2)SC3=NC4=C(S3)C=CC(=C4)Cl)Cl

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)Cl)S(=O)(=O)NC2=CC(=C(C=C2)SC3=NC4=C(S3)C=CC(=C4)Cl)Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

T2384;  T-2384;  T 2384

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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